1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
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Overview
Description
1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is a complex organic compound featuring a spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one typically involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction proceeds smoothly under moderate conditions, yielding the desired spirocyclic compound in good yields .
Industrial Production Methods
This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different spirocyclic derivatives.
Substitution: This can replace specific atoms or groups within the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different spirocyclic amines .
Scientific Research Applications
1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules, such as:
- 1-(4-Methoxyphenyl)-3-(3-methyl-4-nitro-5-isoxazolyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
- 3-Methyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Uniqueness
1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is unique due to its specific benzylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
1-benzylsulfanyl-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-17(2)13-18(10-8-15(20)9-11-18)16(19-17)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDAKKOWIHJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=N1)SCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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